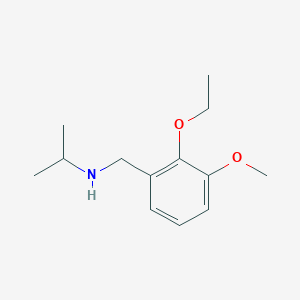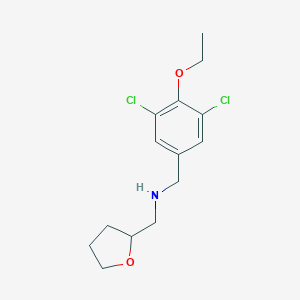![molecular formula C14H20N2 B262723 N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPA is a tertiary amine and is commonly used as a reagent in organic synthesis due to its ability to act as a nucleophile. In
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand in the development of catalysts. Additionally, N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to have potential applications in the field of medicinal chemistry, specifically as a potential treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine is not well understood, but it is believed to act as a nucleophile due to the presence of the tertiary amine and propargyl functional groups. Additionally, N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to interact with metal ions, specifically zinc and copper, which may play a role in its potential therapeutic applications.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine in lab experiments is its ability to act as a nucleophile, which makes it a useful reagent in organic synthesis. Additionally, N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to have potential therapeutic applications, which may make it a useful tool in the development of new drugs. However, one limitation of using N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine. One potential direction is the development of new catalysts using N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine as a ligand. Additionally, further research into the potential therapeutic applications of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine, specifically in the treatment of Alzheimer's disease, may lead to the development of new drugs. Finally, the development of new methods for the synthesis of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine may lead to increased yields and lower costs, making it a more accessible reagent for use in lab experiments.
Synthesis Methods
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine can be synthesized using a variety of methods, including the reaction of propargyl bromide with N,N-dimethylpropylamine in the presence of a base such as sodium hydride. Another method involves the reaction of 3-bromopropylamine with phenylacetylene in the presence of a palladium catalyst. Both of these methods result in the formation of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine with high yields.
properties
Product Name |
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N//',N//'-dimethyl-N-(3-phenylprop-2-ynyl)propane-1,3-diamine |
InChI |
InChI=1S/C14H20N2/c1-16(2)13-7-12-15-11-6-10-14-8-4-3-5-9-14/h3-5,8-9,15H,7,11-13H2,1-2H3 |
InChI Key |
PLTOWQMFVHUJLQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC#CC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CCCNCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)


![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)